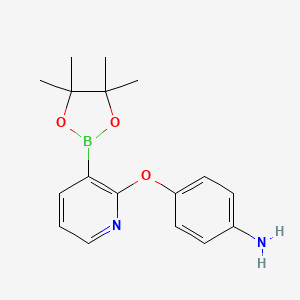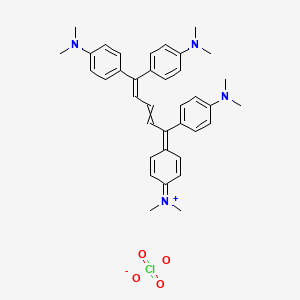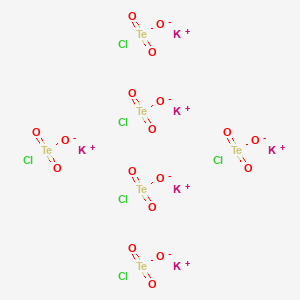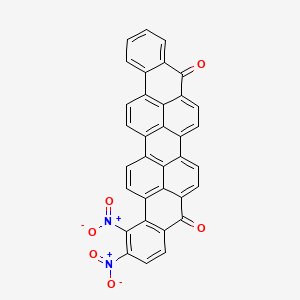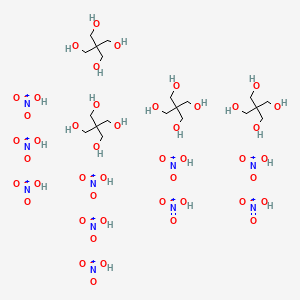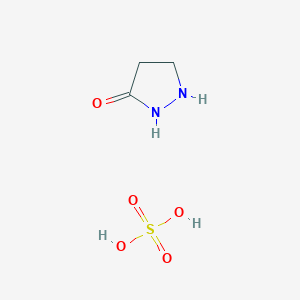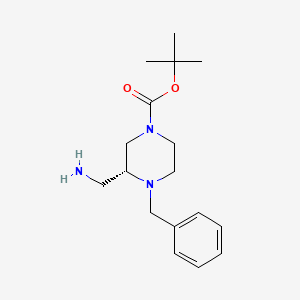
tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate
Vue d'ensemble
Description
tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate is an intricate organic compound belonging to the class of piperazines. Piperazines are a well-known category in organic chemistry for their wide applications in medicinal chemistry, particularly in pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate involves multiple steps, typically beginning with the synthesis of the piperazine core. This can be achieved through the cyclization of appropriate diamines or the reaction of ethylene diamine with various reagents. The this compound is then synthesized by introducing a benzyl group and an aminomethyl group through established organic synthesis methods. The tert-butyl ester protection group is crucial for maintaining the compound's stability during the synthesis process.
Industrial Production Methods
In an industrial context, the large-scale synthesis of this compound involves optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalytic systems and continuous flow reactors to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate undergoes several types of chemical reactions, such as:
Oxidation: : Transforming functional groups within the molecule.
Reduction: : Often employed to modify the aminomethyl group.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often require the use of alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions typically retain the piperazine core while introducing new functional groups that enhance the compound’s chemical properties.
Applications De Recherche Scientifique
tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate has extensive applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its role in cellular processes.
Medicine: : Explored for its potential in drug development, particularly for its piperazine core known for interacting with biological targets.
Industry: : Utilized in the production of various specialized materials.
Mécanisme D'action
The mechanism of action for tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate primarily involves its interaction with specific molecular targets, such as enzymes and receptors. Its piperazine ring facilitates binding to these targets, modulating their activity and leading to desired biological effects. The aminomethyl and benzyl groups further influence its binding affinity and specificity, guiding the compound’s pathway through biological systems.
Comparaison Avec Des Composés Similaires
Compared to other piperazine derivatives, tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate stands out due to its unique combination of functional groups that offer a versatile platform for further modifications. Similar compounds include:
(R)-3-(aminomethyl)piperazine-1-carboxylate
4-benzylpiperazine-1-carboxylate
tert-Butyl-4-methylpiperazine-1-carboxylate
These compounds share the piperazine core but differ in their substituents, leading to variations in their chemical reactivity and biological activity.
Propriétés
IUPAC Name |
tert-butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-9-19(15(11-18)13-20)12-14-7-5-4-6-8-14/h4-8,15H,9-13,18H2,1-3H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHMJGXGVURWCJ-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CN)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)CN)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725478 | |
| Record name | tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041399-53-4 | |
| Record name | tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


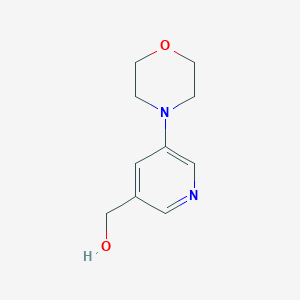
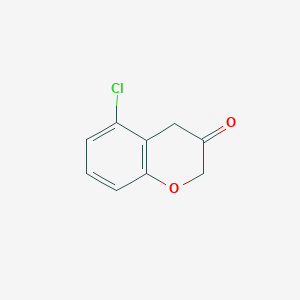
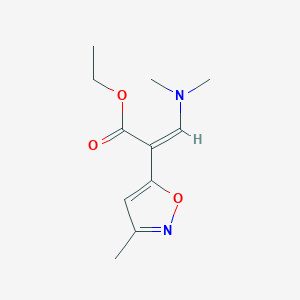
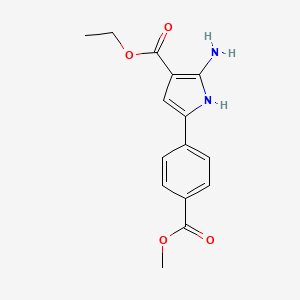
![2-[(4,4,5,5,6,6,7,7,7-Nonafluoro-1,1-dimethylheptyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B1508574.png)
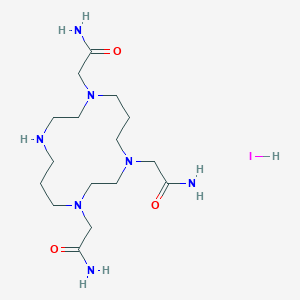
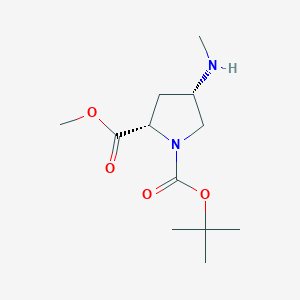
![(2R,3R)-2,3-Dihydroxy-4-{[(R)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B1508579.png)
